molecular formula C8H7NOS2 B1647219 2-(Methylthio)benzo[d]thiazol-5-ol

2-(Methylthio)benzo[d]thiazol-5-ol

Cat. No. B1647219
M. Wt: 197.3 g/mol
InChI Key: PSFJZLDNNULBCX-UHFFFAOYSA-N
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Patent
US07115640B2

Procedure details

To a 250 mL flask was added 2-mercapto-5-methoxybenzothiazole (5.1 g, 26 mmol), MeCN (63 mL), methyl p-toluenesulfonate (4.8 g, 26 mmol) and TEA (4.4 mL, 31 mmol). After stirring 16 h at ambient temperature, the solution was concentrated under reduced pressure. The crude material was diluted with EtOAc (200 mL), washed with water (2×75 mL), dried over Na2SO4, filtered, and concentrated. The resulting viscous oil was dissolved in DCM (40 mL), and transferred to an argon-purged 250 mL flask. The solution was cooled to −78° C. prior to the addition of a 1.0 M BBr3 solution in DCM (64 mL). The reaction suspension was allowed to warm to room temperature. After 16 h the reaction solution was cooled to −78° C. and quenched by addition of MeOH (100 mL). The resulting precipitates were isolated by vacuum filtration to yield 5-hydroxy-2-methylthio-benzothiazole (3.9 g, 76%) as a white solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([O:11]C)=[CH:7][C:5]=2[N:6]=1.[C:13]1(C)C=CC(S(OC)(=O)=O)=CC=1>CC#N>[OH:11][C:8]1[CH:9]=[CH:10][C:4]2[S:3][C:2]([S:1][CH3:13])=[N:6][C:5]=2[CH:7]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=C(C=C2)OC
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C
Name
TEA
Quantity
4.4 mL
Type
reactant
Smiles
Name
Quantity
63 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The crude material was diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with water (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting viscous oil was dissolved in DCM (40 mL)
CUSTOM
Type
CUSTOM
Details
purged 250 mL flask
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
ADDITION
Type
ADDITION
Details
to the addition of a 1.0 M BBr3 solution in DCM (64 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 16 h the reaction solution was cooled to −78° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of MeOH (100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were isolated by vacuum filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=CC2=C(N=C(S2)SC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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